N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide
Description
N-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide is a synthetic sulfonamide derivative characterized by two distinct structural domains:
- Aromatic sulfonamide core: A benzenesulfonamide group substituted with a 4-ethoxy and 3-fluoro moiety.
- Hydroxypropyl-dimethylfuran side chain: A 3-hydroxypropyl chain linked to a 2,5-dimethylfuran ring. The furan’s electron-rich nature and the hydroxyl group enhance hydrogen-bonding capacity, while the dimethyl substituents may sterically modulate interactions.
Properties
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-ethoxy-3-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO5S/c1-4-23-17-6-5-13(10-15(17)18)25(21,22)19-8-7-16(20)14-9-11(2)24-12(14)3/h5-6,9-10,16,19-20H,4,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPAOTUVESKNIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=C(OC(=C2)C)C)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Comparisons
Compound from : 3-(2,5-Dimethylfuran-3-yl)-1H-pyrazol-5-ol–ethyl 3-(propan-2-ylidene)carbazate
- Key Features :
- Comparison :
- The target compound’s hydroxypropyl chain may allow greater conformational flexibility compared to the rigid pyrazole-carbazate system.
- Both share furan-mediated π-π interactions, but the target compound’s sulfonamide core introduces additional hydrogen-bonding sites (N–H and S=O groups) absent in ’s compound.
Compound from (Example 53) : Fluorinated Pyrazolo-Pyrimidine-Benzamide
- Key Features :
- Comparison :
- The target compound lacks the extended polycyclic system (pyrazolo-pyrimidine and chromen) seen in Example 53, likely reducing steric complexity and improving solubility.
- Both feature fluorinated aromatic rings, but the target compound’s 4-ethoxy group introduces a bulkier substituent than Example 53’s 2-fluoro-N-isopropylbenzamide.
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing this compound with high purity?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically including sulfonamide coupling, furan ring functionalization, and hydroxyl group protection/deprotection. Key considerations:
- Catalyst Selection : Use palladium or copper catalysts for cross-coupling reactions to ensure regioselectivity .
- Reaction Conditions : Maintain inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive groups like the hydroxypropyl moiety .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures aid in crystallization .
- Purity Validation : Employ NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity at each step .
Basic: How is the molecular structure of this compound confirmed, and what analytical techniques are prioritized?
Methodological Answer:
Structural confirmation relies on a combination of:
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., furan methyl groups at δ 2.1–2.3 ppm; hydroxypropyl protons at δ 3.5–4.0 ppm) . ¹³C NMR confirms carbon backbone connectivity, particularly the sulfonamide and fluorobenzene groups .
- Mass Spectrometry : HRMS provides exact mass-to-charge ratios (e.g., molecular ion peak at m/z 341.4) .
- X-ray Crystallography (if applicable): Resolves stereochemistry and crystal packing, though limited by compound crystallinity .
Basic: What in vitro assays are recommended for initial biological activity screening?
Methodological Answer:
Prioritize assays aligned with the compound’s functional groups:
- Enzyme Inhibition : Test against cysteine proteases or kinases due to sulfonamide’s known interaction with catalytic sites .
- Receptor Binding : Use fluorescence polarization assays to study interactions with G-protein-coupled receptors (GPCRs) influenced by the fluorobenzene moiety .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) to evaluate antiproliferative effects .
Advanced: How can researchers elucidate the reaction mechanisms involving the sulfonamide and furan moieties?
Methodological Answer:
- Kinetic Studies : Monitor reaction rates under varying pH and temperatures to identify rate-determining steps (e.g., sulfonamide hydrolysis) .
- Isotopic Labeling : Use deuterated solvents (D₂O) or ¹⁸O-labeled reagents to trace proton transfer pathways in furan ring opening/closing reactions .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict transition states and activation energies for nucleophilic attacks on the sulfonamide group .
Advanced: How should contradictory data on bioactivity across studies be resolved?
Methodological Answer:
- Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Comparative Meta-Analysis : Use tools like Rosetta Resolver to align dose-response curves from independent studies and identify outliers .
- Structural Analog Testing : Compare results with derivatives (e.g., replacing fluorine with chlorine) to isolate substituent-specific effects .
Advanced: What strategies are effective for studying the compound’s interaction with biochemical pathways?
Methodological Answer:
- Pathway-Specific Knockout Models : CRISPR/Cas9-edited cell lines (e.g., lacking specific GPCRs) clarify target engagement .
- Metabolomic Profiling : LC-MS/MS tracks downstream metabolites to map pathway perturbations (e.g., altered arachidonic acid levels) .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) between the compound and purified enzyme/receptor targets .
Advanced: How can stability under varying storage and experimental conditions be assessed?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV-Vis), and humidity (75% RH) to identify degradation products via HPLC-MS .
- pH Stability Profiling : Incubate in buffers (pH 2–12) and monitor hydrolysis of the ethoxy group using ¹⁹F NMR .
- Long-Term Storage Recommendations : Lyophilized form stored at -20°C in amber vials minimizes fluorobenzene photodegradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
